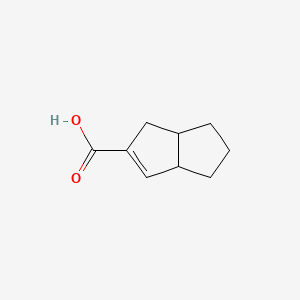
PREPRO-ATRIAL NATRIURETIC FACTOR (56-92) (HUMAN)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prepro-atrial natriuretic factor (56-92) (human) is a peptide fragment derived from the precursor of atrial natriuretic peptide. This compound plays a significant role in the regulation of blood pressure and fluid balance in the body. It is known to increase renal guanylate cyclase activity, which in turn enhances the production of cyclic GMP, a secondary messenger involved in various physiological processes .
准备方法
Synthetic Routes and Reaction Conditions: Prepro-atrial natriuretic factor (56-92) (human) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: While specific industrial production methods for prepro-atrial natriuretic factor (56-92) (human) are not widely documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures the production of high-quality peptides suitable for research and therapeutic applications .
化学反应分析
Types of Reactions: Prepro-atrial natriuretic factor (56-92) (human) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions. it can be subject to enzymatic cleavage by proteases, which can modify its activity and stability .
Common Reagents and Conditions: The synthesis of prepro-atrial natriuretic factor (56-92) (human) involves the use of protected amino acids, coupling reagents (such as HBTU or DIC), and deprotection agents (such as TFA). The reactions are carried out under controlled conditions to ensure the correct sequence and structure of the peptide .
Major Products Formed: The primary product of the synthesis is the prepro-atrial natriuretic factor (56-92) (human) peptide. Depending on the specific conditions and reagents used, minor by-products such as truncated or misfolded peptides may also be formed. These by-products are typically removed during the purification process .
科学研究应用
Prepro-atrial natriuretic factor (56-92) (human) has a wide range of applications in scientific research. It is used to study the regulation of blood pressure and fluid balance, as well as the role of cyclic GMP in cellular signaling. In medicine, it is investigated for its potential therapeutic effects in conditions such as heart failure and hypertension. Additionally, it serves as a valuable tool in the development of new drugs targeting the natriuretic peptide system .
作用机制
Prepro-atrial natriuretic factor (56-92) (human) exerts its effects by binding to guanylate cyclase receptors on the surface of target cells. This binding activates the enzyme, leading to an increase in cyclic GMP levels. Cyclic GMP acts as a secondary messenger, mediating various physiological responses, including vasodilation, natriuresis, and inhibition of renin-angiotensin-aldosterone system activity .
相似化合物的比较
Similar Compounds:
- Atrial natriuretic factor (4-28)
- Brain natriuretic peptide (BNP)
- C-type natriuretic peptide (CNP)
Uniqueness: Prepro-atrial natriuretic factor (56-92) (human) is unique in its specific sequence and its role as a precursor to active natriuretic peptides. Unlike other natriuretic peptides, it has a distinct function in the regulation of guanylate cyclase activity and cyclic GMP production. This makes it a valuable compound for studying the natriuretic peptide system and developing targeted therapies .
属性
CAS 编号 |
112199-06-1 |
|---|---|
分子式 |
C31H32N4O2 |
分子量 |
492.623 |
IUPAC 名称 |
N-[3-[3-(cyclopropanecarbonylamino)isoquinolin-7-yl]-4-methylphenyl]-4-[1-(dimethylamino)ethyl]benzamide |
InChI |
InChI=1S/C31H32N4O2/c1-19-5-14-27(33-30(36)22-8-6-21(7-9-22)20(2)35(3)4)17-28(19)25-13-12-24-16-29(32-18-26(24)15-25)34-31(37)23-10-11-23/h5-9,12-18,20,23H,10-11H2,1-4H3,(H,33,36)(H,32,34,37) |
InChI 键 |
KETKUILYCSNHBK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)N(C)C)C3=CC4=CN=C(C=C4C=C3)NC(=O)C5CC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


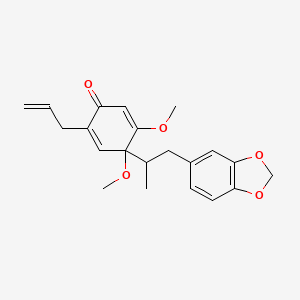
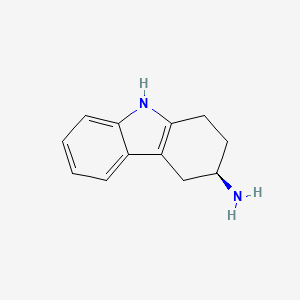
![Qui(b1-2)[Dig3NAc(b1-3)]aldehydo-Qui](/img/structure/B569571.png)


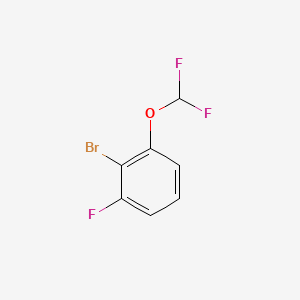
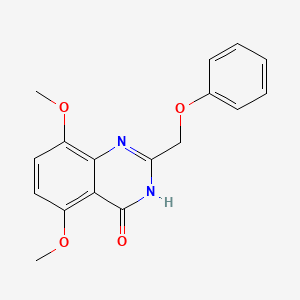
dimethylsilane](/img/structure/B569581.png)
![(5R)-5-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanenitrile](/img/structure/B569582.png)
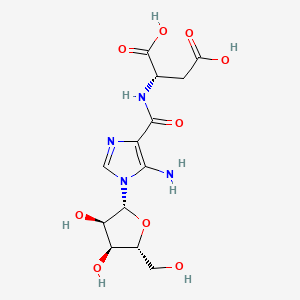
![1,5-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B569587.png)

